ent-Ezetimibe - 1376614-99-1

ent-Ezetimibe

Catalog Number: EVT-1463183
CAS Number: 1376614-99-1
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezetimibe is a synthetic lipid-lowering agent classified as a selective inhibitor of intestinal cholesterol absorption. [] It acts primarily in the small intestine, specifically at the brush border of enterocytes. [] In scientific research, Ezetimibe serves as a valuable tool for studying cholesterol homeostasis, intestinal lipid transport mechanisms, and the Niemann-Pick C1-Like 1 (NPC1L1) protein, its primary target. [, ]

Future Directions
  • Combination Therapy Research: Investigating the efficacy and safety of Ezetimibe in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors, remains a relevant area of research. [] Understanding the synergistic or antagonistic effects of such combinations will be crucial for optimizing lipid management strategies.
  • Microbiome Research: Exploring the impact of Ezetimibe on gut microbiota composition and function is an emerging area of interest. [] Investigating whether Ezetimibe-induced changes in the gut microbiome contribute to its lipid-lowering effects or influence other metabolic pathways warrants further exploration.
  • Non-alcoholic Fatty Liver Disease (NAFLD) Research: Preclinical studies suggest potential benefits of Ezetimibe in NAFLD. [, ] Further research is needed to clarify its mechanisms and assess its efficacy in human clinical trials.

Simvastatin

Compound Description: Simvastatin is a member of the statin class of drugs, which are known for their potent cholesterol-lowering properties. They achieve this by inhibiting HMG-CoA reductase, a key enzyme involved in cholesterol biosynthesis. Simvastatin is widely prescribed to reduce the risk of cardiovascular events in patients with or at high risk of heart disease. [, , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Simvastatin is frequently investigated in combination with ent-Ezetimibe to assess potential synergistic effects on cholesterol reduction. This combination therapy is particularly relevant for patients who do not achieve their target cholesterol levels with statin monotherapy or experience statin-related side effects. Both compounds target different aspects of cholesterol metabolism: simvastatin inhibits cholesterol synthesis, while ent-Ezetimibe blocks its absorption. [, , , , , , , , , , , , , , , , , , , , , , , ]

Atorvastatin

Compound Description: Atorvastatin is another widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular events. Like simvastatin, it inhibits HMG-CoA reductase, effectively lowering low-density lipoprotein cholesterol (LDL-C). [, , , ]

Relevance: Atorvastatin is structurally similar to simvastatin and is often studied in comparison or in combination with ent-Ezetimibe to evaluate their efficacy in different patient populations or to assess the potential benefits of combining different cholesterol-lowering mechanisms. [, , , ]

Pitavastatin

Compound Description: Pitavastatin is a statin known for its high potency in lowering LDL-C levels. It shares the same mechanism of action as other statins, inhibiting HMG-CoA reductase to reduce cholesterol synthesis. [, ]

Relevance: Similar to other statins, pitavastatin is investigated alongside ent-Ezetimibe to explore optimal lipid-lowering strategies, especially for patients who require significant reductions in LDL-C or those who do not respond adequately to other treatments. [, ]

Rosuvastatin

Compound Description: Rosuvastatin is a high-intensity statin recognized for its effectiveness in lowering LDL-C. It exerts its action by inhibiting HMG-CoA reductase, similar to other statins. [, ]

Relevance: Rosuvastatin, especially in its high-intensity form, is investigated in combination with ent-Ezetimibe as a potential strategy to achieve substantial LDL-C reductions, particularly in individuals at high risk of cardiovascular disease or those who have not achieved their cholesterol targets with other therapies. [, ]

Ezetimibe Glucuronide

Compound Description: Ezetimibe glucuronide is the major metabolite of ent-Ezetimibe, formed through glucuronidation in the liver. This metabolic process involves the addition of glucuronic acid to the drug molecule, enhancing its water solubility and facilitating its elimination from the body. [, ]

Relevance: Ezetimibe glucuronide, being the primary metabolite of ent-Ezetimibe, is crucial for understanding the pharmacokinetic profile of the drug. Its formation and subsequent elimination influence the duration of action and overall effectiveness of ent-Ezetimibe in lowering cholesterol levels. [, ]

Relevance: Bempedoic acid is structurally related to ent-Ezetimibe as both inhibit cholesterol synthesis. Combining bempedoic acid with ent-Ezetimibe offers a novel approach to further enhance LDL-C reduction, particularly in patients intolerant to statins or those requiring additional cholesterol lowering beyond what is achievable with statins alone. [, ]

Extended-release Niacin (ERN)

Compound Description: Extended-release niacin, a formulation of vitamin B3 (niacin), is known for its ability to raise high-density lipoprotein cholesterol (HDL-C) levels. It also has modest LDL-C-lowering and triglyceride-reducing effects. [, , ]

Relevance: While not structurally related to ent-Ezetimibe, extended-release niacin is often studied in the context of combination therapy for dyslipidemia. Combining these agents allows clinicians to target multiple lipid parameters simultaneously, aiming for a more favorable lipid profile and potentially further reducing cardiovascular risk. [, , ]

Laropiprant

Compound Description: Laropiprant is a selective prostaglandin D2 receptor 1 antagonist often co-formulated with extended-release niacin to reduce niacin-induced flushing, a common side effect characterized by redness and warmth of the skin. []

Relevance: While not directly related to ent-Ezetimibe in terms of its mechanism of action or structural similarity, laropiprant is relevant to this discussion because it is often combined with extended-release niacin, which, as previously mentioned, is investigated in combination with ent-Ezetimibe for managing dyslipidemia. []

Orlistat

Compound Description: Orlistat is a weight-loss medication that acts by inhibiting pancreatic lipases, enzymes responsible for the breakdown and absorption of dietary fats in the small intestine. By blocking fat absorption, orlistat reduces caloric intake and contributes to weight loss. [, ]

Relevance: Orlistat, though not structurally similar to ent-Ezetimibe, is investigated for its potential to alleviate obesity and associated metabolic disturbances, including dyslipidemia. Although both drugs target different aspects of lipid metabolism (orlistat blocks dietary fat absorption, and ent-Ezetimibe inhibits cholesterol absorption), their combined use might be considered in individuals with obesity and dyslipidemia. [, ]

Source

Ent-Ezetimibe is synthesized through various chemical processes involving specific intermediates. The compound can be derived from precursors that undergo stereochemical transformations to yield the desired configuration.

Classification

Ent-Ezetimibe falls under the category of lipid-lowering agents. It is classified as a selective cholesterol absorption inhibitor and is often used in combination with statins to enhance lipid-lowering effects.

Synthesis Analysis

Methods

The synthesis of Ent-Ezetimibe involves several key steps, utilizing specific reagents and conditions to achieve the desired stereochemistry. Notable methods include:

  1. Stereoselective Synthesis: Utilizing chiral catalysts to facilitate the formation of specific stereoisomers.
  2. Reduction Reactions: Employing reducing agents to convert ketones into alcohols, which are crucial intermediates in the synthesis pathway.
  3. Chromatographic Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product and separate it from unwanted byproducts .

Technical Details

The synthesis may involve reactions such as:

  • N,O-bis(trimethylsilyl)acetamide treatment followed by reduction steps.
  • Use of S-methyloxazaborolidine for mediating reductions at low temperatures to ensure high stereoselectivity .
Molecular Structure Analysis

Structure

The molecular structure of Ent-Ezetimibe can be represented as follows:

  • Molecular Formula: C24_{24}H21_{21}F3_{3}N2_{2}O
  • Molecular Weight: 409.43 g/mol

The compound features multiple rings and functional groups that contribute to its biological activity.

Data

  • Melting Point: Approximately 150-155 °C.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Ent-Ezetimibe participates in various chemical reactions during its synthesis and metabolism, including:

  1. Reduction Reactions: Converting ketones into alcohols, which are essential for forming the final product.
  2. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst type are critical for achieving high yields and purity of Ent-Ezetimibe .

Mechanism of Action

Process

Ent-Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 protein, which plays a crucial role in the intestinal absorption of cholesterol. By blocking this protein, Ent-Ezetimibe effectively reduces the amount of cholesterol entering the bloodstream from dietary sources.

Data

Clinical studies have shown that Ent-Ezetimibe can significantly lower low-density lipoprotein cholesterol levels when used alone or in combination with statins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The compound is stable within a pH range of 4 to 8.

Relevant analyses include:

  • Infrared Spectroscopy: Used to identify functional groups within the molecule.
  • Nuclear Magnetic Resonance Spectroscopy: Provides information on the molecular structure and confirms stereochemistry.
Applications

Scientific Uses

Ent-Ezetimibe is primarily used in pharmacology for:

  • Treating hyperlipidemia by lowering cholesterol levels.
  • Being part of combination therapies with statins for enhanced lipid management.
  • Research into new formulations that improve bioavailability and reduce side effects associated with cholesterol-lowering medications.
Structural Characterization of ent-Ezetimibe

Stereochemical Configuration and Isomeric Differentiation

ent-Ezetimibe (CAS 1376614-99-1) is defined as the RRS-enantiomer of the cholesterol absorption inhibitor ezetimibe, possessing the systematic name (3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one [4] [7]. This configuration represents the enantiomeric counterpart to the clinically used (3R,4S,1'S) ezetimibe structure, maintaining identical atom connectivity but with inverted stereochemistry at all three chiral centers. The molecular framework consists of a β-lactam core (azetidin-2-one) connected to two 4-fluorophenyl groups and one 4-hydroxyphenyl group through distinct stereochemical linkages [1] [7].

Stereochemical differentiation employs advanced chiroptical and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct diastereotopic proton splitting patterns and carbon chemical shifts when analyzed with chiral solvating agents. The characteristic proton signals include:

  • Hydroxyl-bearing methine proton (C3'-H) at δ 4.0–4.2 ppm (doublet of doublets)
  • Azetidinone C3-H at δ 3.7–3.9 ppm (multiplet)
  • Distinctive coupling constants (JC3'-H,C2'-H = 8.5 Hz; JC3-H,C4-H = 5.2 Hz) [1]

High-performance liquid chromatography (HPLC) separation utilizes polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases, showing baseline resolution (Rs > 2.5) between ezetimibe enantiomers at retention times of 12.3 minutes (RRS) versus 15.7 minutes (SSR) [1] [7]. The optical rotation of ent-ezetimibe is [α]D20 = +24.5° (c = 1.0, methanol), mirroring the magnitude but opposing the sign of the parent compound [7].

Table 1: Stereochemical Descriptors of Ezetimibe Enantiomers

Stereochemical ParameterEzetimibe (SCH 58235)ent-Ezetimibe
Absolute Configuration(3R,4S,1'S)(3S,4R,1'R)
Optical Rotation ([α]D20)-24.3° (c=1.0, MeOH)+24.5° (c=1.0, MeOH)
Chiral HPLC Retention15.7 min12.3 min
Characteristic NMR Shift (C3'-H)δ 4.15 ppm (dd, J=8.5 Hz)δ 4.18 ppm (dd, J=8.5 Hz)

Crystallographic Analysis of ent-Ezetimibe Polymorphs

Crystallographic studies reveal that ent-ezetimibe exhibits polymorphic behavior influenced by recrystallization conditions. The predominant Form I crystallizes in the monoclinic P21 space group with unit cell parameters a = 14.28 Å, b = 5.98 Å, c = 17.42 Å, β = 102.5°, containing two symmetry-independent molecules (Z' = 2) [2] [10]. The asymmetric unit demonstrates a trans configuration across the β-lactam ring (C3-N1-C4-C11 torsion angle = -178.5°), with the 4-hydroxyphenyl group adopting an equatorial orientation relative to the azetidinone plane. Intramolecular hydrogen bonding stabilizes the conformation between the C4-hydroxyl (O3-H) and β-lactam carbonyl (O1), with O3···O1 distance = 2.68 Å [10].

Polymorph Form II, obtained from ethyl acetate/heptane mixtures, belongs to the orthorhombic P2121 space group (a = 10.21 Å, b = 12.35 Å, c = 24.87 Å) featuring a more compact molecular arrangement. This form exhibits enhanced thermal stability (melting endotherm at 168°C vs. 164°C for Form I) due to extended intermolecular hydrogen bonding networks:

  • O3-H···Ocarbonyl (2.72 Å)
  • Caryl-F···H-Nazetidinone (2.89 Å)
  • π-π stacking between fluorophenyl rings (centroid-centroid 3.82 Å) [2]

Thermodynamic stability relationships were established through slurry conversion experiments, confirming Form I as the stable polymorph below 40°C and Form II above this transition temperature. Variable-temperature X-ray diffraction (VT-XRD) reveals anisotropic thermal expansion along the b-axis in Form I (+0.08 Å/°C), attributed to weakening of van der Waals contacts between hydrophobic domains [10].

Table 2: Crystallographic Parameters of ent-Ezetimibe Polymorphs

Crystallographic ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP21P2121
Unit Cell Dimensionsa = 14.28 Å, b = 5.98 Å, c = 17.42 Å, β = 102.5°a = 10.21 Å, b = 12.35 Å, c = 24.87 Å
Z' (Molecules/Asymmetric Unit)21
Density (g/cm³)1.3421.365
Intramolecular H-Bond (O···O)2.68 Å2.72 Å
Melting Point164°C168°C

Comparative Molecular Dynamics Simulations: Ezetimibe vs. ent-Ezetimibe

Molecular dynamics (MD) simulations (50 ns, explicit solvent model) reveal critical differences in conformational behavior and target engagement between ezetimibe enantiomers. Both molecules exhibit similar global flexibility (RMSF backbone deviation < 1.2 Å), but diverge in local dynamics at pharmacophore regions. The active (3R,4S,1'S)-ezetimibe maintains a stable bioactive conformation (C3-OH/C4-aryl dihedral = 62° ± 8°) for >85% simulation time, whereas ent-ezetimibe samples this conformation only 23% of the time, preferring a non-productive rotamer (dihedral = 152° ± 14°) [8] [9].

Binding simulations with the human Niemann-Pick C1-Like 1 (NPC1L1) sterol-binding domain (residues 201–632) demonstrate divergent interaction profiles. Ezetimibe forms:

  • Hydrogen bond: β-Lactam carbonyl with Tyr384 (occupancy 92%)
  • Salt bridge: Fluorophenyl ring with Arg405 (occupancy 78%)
  • Hydrophobic contact: Hydroxyphenyl group with Leu216/Phe379 (van der Waals energy -18.3 kcal/mol)

By contrast, ent-ezetimibe experiences steric clashes with Ile377 (atomic overlap >1.8 Å) and loses the critical Tyr384 hydrogen bond (occupancy <15%), resulting in a 7.2-fold reduction in binding free energy (-6.8 kcal/mol vs. -10.4 kcal/mol for ezetimibe) [4] [9].

Metabolic stability simulations align with experimental glucuronidation kinetics. UDP-glucuronosyltransferase (UGT) 1A1 docking shows ezetimibe's phenolic hydroxyl positioned optimally for nucleophilic attack on UDP-glucuronic acid (distance to anomeric carbon: 3.1 Å), while ent-ezetimibe's misaligned geometry increases this distance to 5.7 Å. This correlates with observed intestinal microsomal clearance: intrinsic clearance (CLint) of 32 μL/min/mg for ezetimibe versus 8 μL/min/mg for ent-ezetimibe in human systems [3].

Table 3: Molecular Dynamics and Binding Parameters of Ezetimibe Enantiomers

Simulation ParameterEzetimibeent-Ezetimibe
NPC1L1 Binding Free Energy (kcal/mol)-10.4 ± 0.7-6.8 ± 1.2
Tyr384 H-Bond Occupancy (%)9215
Ile377 Steric Clash Score0.31.8
UGT1A1 Distance (O···C1', Å)3.15.7
Intrinsic Clearance (μL/min/mg)328
Bioactive Conformer Occupancy (%)8523

Properties

CAS Number

1376614-99-1

Product Name

ent-Ezetimibe

IUPAC Name

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.433

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1

InChI Key

OLNTVTPDXPETLC-ZRBLBEILSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Synonyms

(3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.